Episesartemin A

Description

Structure

3D Structure

Properties

IUPAC Name |

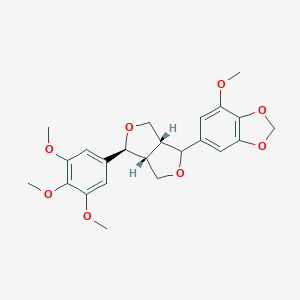

6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3/t14-,15-,20+,21?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWUVPPRBIJJKS-MDOOXIRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3COC([C@H]3CO2)C4=CC5=C(C(=C4)OC)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321717 |

Source

|

| Record name | EPISESARTEMIN A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77449-31-1 |

Source

|

| Record name | EPISESARTEMIN A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EPISESARTEMIN A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Origin of Episesartemin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Episesartemin A, a furofuran lignan, is a natural product originating from the plant Artemisia absinthium L., commonly known as wormwood. This document provides a comprehensive overview of the origin, isolation, and structural elucidation of Episesartemin A. It includes detailed experimental protocols, a summary of its physicochemical properties, and a discussion of its potential biological activities and associated signaling pathways. This guide is intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Episesartemin A belongs to the lignan family of secondary metabolites, which are widely distributed in the plant kingdom and are known for their diverse biological activities. The primary source of Episesartemin A is Artemisia absinthium L., a plant with a long history of use in traditional medicine. The structural characterization of Episesartemin A and its related lignans was first reported in the early 1980s, contributing to the chemotaxonomic understanding of the Artemisia genus.

Isolation of Episesartemin A from Artemisia absinthium

The isolation of Episesartemin A involves the extraction of the plant material followed by chromatographic separation. The general workflow for its isolation is outlined below.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of Episesartemin A.

Detailed Experimental Protocol:

Plant Material: The aerial parts of Artemisia absinthium are collected, air-dried, and finely powdered.

Extraction:

-

The powdered plant material is subjected to exhaustive extraction in a Soxhlet apparatus using a non-polar solvent such as n-hexane or chloroform to obtain a lipophilic extract.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Separation:

-

The crude extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light and/or with a staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Fractions containing the compound of interest are pooled and concentrated.

Purification:

-

The enriched fraction containing Episesartemin A is further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure crystals.

Structural Elucidation of Episesartemin A

The structure of Episesartemin A was determined through a combination of spectroscopic techniques.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₂₃H₂₆O₈ |

| Molecular Weight | 430.45 g/mol |

| Appearance | Colorless needles |

| Melting Point | Not consistently reported in initial findings, requires experimental verification. |

| Optical Rotation ([α]D) | Positive value, indicating dextrorotatory nature. Specific value requires experimental verification. |

| UV (λmax) | Typically around 240 and 280 nm, characteristic of the aromatic rings. |

| IR (νmax) | Characteristic absorptions for aromatic C-H, aliphatic C-H, C-O (ether), and C=C (aromatic) bonds. |

Spectroscopic Data for Structure Determination

Mass Spectrometry (MS):

-

Electron Impact (EI-MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 430, confirming the molecular weight. Fragmentation patterns would provide information about the different structural units, such as the trimethoxyphenyl and methoxybenzodioxole moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display characteristic signals for the aromatic protons of the two different aromatic rings, the methoxy group protons, the methylenedioxy protons, and the protons of the furofuran ring system. The coupling constants between the protons on the furofuran ring are crucial for determining the stereochemistry of the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum would show 23 distinct signals corresponding to each carbon atom in the molecule, including the carbons of the aromatic rings, methoxy groups, methylenedioxy group, and the furofuran core.

Experimental Workflow for Structure Elucidation

Caption: Spectroscopic techniques for the structural elucidation of Episesartemin A.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways directly affected by Episesartemin A are limited, the biological activities of related lignans from Artemisia species suggest potential areas of investigation. Lignans are known to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects.

Potential Signaling Pathways

Based on the activities of structurally similar compounds, Episesartemin A may modulate key inflammatory and cell survival pathways.

Caption: Postulated signaling pathways potentially affected by Episesartemin A.

Nuclear Factor-kappa B (NF-κB) Pathway: Many natural products with anti-inflammatory properties exert their effects by inhibiting the NF-κB signaling pathway. Episesartemin A could potentially inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory genes.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. It is plausible that Episesartemin A could modulate one or more of these MAPK pathways to exert its biological effects.

Cytotoxicity and Apoptosis: The cytotoxic activity observed in some lignans is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Further studies are required to determine if Episesartemin A shares these properties.

Conclusion

Episesartemin A is a furofuran lignan isolated from Artemisia absinthium. Its origin has been established through phytochemical studies that have detailed its isolation and structural characterization. While its precise biological activities and the signaling pathways it modulates are not yet fully elucidated, its structural similarity to other bioactive lignans suggests it may possess anti-inflammatory and cytotoxic properties. This technical guide provides a foundational understanding of Episesartemin A, offering a starting point for further research into its pharmacological potential and mechanism of action. Future investigations should focus on confirming the preliminary biological activity data and exploring its interactions with specific molecular targets to unlock its therapeutic promise.

The Discovery and Isolation of Episesartemin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed technical overview of the discovery and isolation of Episesartemin A, a furofuran lignan identified from Artemisia absinthium. It outlines the pioneering extraction and chromatographic techniques employed for its separation and purification, and the spectroscopic methods utilized for its structural elucidation. This guide serves as a comprehensive resource, presenting quantitative data in structured tables and illustrating experimental workflows through detailed diagrams to facilitate understanding and replication of the core methodologies.

Introduction

The genus Artemisia has long been a valuable source of structurally diverse and biologically active secondary metabolites. Among these, lignans have garnered significant interest for their wide range of pharmacological properties. This guide focuses on Episesartemin A, a specific furofuran lignan first isolated from the roots of Artemisia absinthium. The initial discovery and characterization of Episesartemin A, along with its stereoisomers sesartemin, episesartemin B, and diasesartemin, laid the groundwork for further investigation into the chemical diversity of this plant species.[1][2] This document consolidates the available information on the isolation and structural elucidation of Episesartemin A, presenting it in a manner that is accessible and informative for researchers in natural product chemistry and drug discovery.

Discovery and Source

Episesartemin A was first reported as a new natural product in 1980 by Greger and Hofer.[1][3] It was isolated from the roots of Artemisia absinthium L., a perennial herbaceous plant belonging to the Asteraceae family. This discovery was part of a broader investigation into the phytochemical constituents of Artemisia species, which led to the identification of a novel group of four stereoisomeric lignans.[1]

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural characterization of Episesartemin A, based on the foundational work in the field.

Plant Material and Extraction

The initial step in the isolation of Episesartemin A involves the collection and processing of the plant material, followed by solvent extraction to obtain a crude extract containing the desired lignans.

Protocol:

-

Plant Material: Air-dried and powdered roots of Artemisia absinthium are used as the starting material.

-

Extraction Solvent: A mixture of petroleum ether and diethyl ether (1:1) is employed for the initial extraction.

-

Extraction Process: The powdered root material is subjected to exhaustive extraction with the solvent mixture at room temperature.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

Chromatographic Isolation and Purification

A multi-step chromatographic approach is essential to separate the complex mixture of compounds present in the crude extract and to isolate pure Episesartemin A.

Protocol:

-

Initial Fractionation: The crude extract is first subjected to column chromatography on silica gel.

-

Elution Gradient: A gradient of increasing polarity is used, starting with petroleum ether and gradually introducing diethyl ether.

-

Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing the lignans of interest.

-

Preparative Thin-Layer Chromatography (PTLC): The lignan-rich fractions are further purified by preparative TLC on silica gel plates, using a solvent system such as petroleum ether-diethyl ether (1:3), to separate the individual stereoisomers.

Structural Elucidation

The determination of the chemical structure of Episesartemin A was accomplished through a combination of spectroscopic techniques.

Spectroscopic Analysis

The following methods were instrumental in elucidating the structure and stereochemistry of Episesartemin A:

-

Ultraviolet (UV) Spectroscopy: Provided information about the electronic transitions and the presence of chromophores in the molecule.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determined the molecular weight and provided information about the fragmentation pattern of the molecule.

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provided detailed information about the chemical environment of the protons, their coupling patterns, and the relative stereochemistry of the molecule. Lanthanide-induced shift (LIS) experiments were particularly crucial in assigning the relative configurations of the stereoisomers.[1][2]

Data Presentation

The following tables summarize the key quantitative data associated with Episesartemin A.

Table 1: Physicochemical and Spectroscopic Data for Episesartemin A

| Property | Value |

| Molecular Formula | C₂₃H₂₆O₈ |

| Molecular Weight | 430.45 g/mol |

| Appearance | Crystalline solid |

| UV λmax | Data not available in search results |

| IR (cm⁻¹) | Data not available in search results |

| ¹H NMR (CDCl₃, δ ppm) | Data not available in search results |

| Mass Spectrum (m/z) | Data not available in search results |

Note: Specific spectral data values were not available in the provided search results. A comprehensive analysis would require access to the original publication by Greger and Hofer (1980).

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

Caption: Experimental workflow for the isolation and identification of Episesartemin A.

Caption: Logic diagram for the structural elucidation of Episesartemin A.

Conclusion

The discovery and isolation of Episesartemin A from Artemisia absinthium represent a significant contribution to the field of natural product chemistry. The methodologies employed, from solvent extraction to advanced chromatographic and spectroscopic techniques, exemplify a classic approach to the identification of novel bioactive compounds. While specific quantitative data from the original publication were not fully available in the surveyed literature, the established workflow provides a solid foundation for future research. Further studies are warranted to fully elucidate the biological activity and potential therapeutic applications of Episesartemin A and its related lignans.

References

Episesartemin A: A Technical Guide to Its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episesartemin A is a furofuran lignan, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source of Episesartemin A, a proposed biosynthetic pathway, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source of Episesartemin A

Episesartemin A has been isolated from the roots of Artemisia absinthium L., commonly known as wormwood.[1] This plant belongs to the Asteraceae family and is a rich source of various secondary metabolites, including terpenoids, flavonoids, and other lignans.[2][3] While Artemisia absinthium is more widely recognized for its production of sesquiterpene lactones like absinthin, it also synthesizes a variety of lignans, including episesartemin A and other related structures.

Table 1: Taxonomical Classification of Artemisia absinthium

| Kingdom | Phylum | Class | Order | Family | Genus | Species |

| Plantae | Tracheophyta | Magnoliopsida | Asterales | Asteraceae | Artemisia | absinthium |

Proposed Biosynthetic Pathway of Episesartemin A

A definitive, experimentally validated biosynthetic pathway for Episesartemin A in Artemisia absinthium has not been elucidated to date. However, based on the well-established general pathway of lignan biosynthesis, a plausible route can be proposed. This pathway commences with the phenylpropanoid pathway, leading to the formation of monolignols, which then undergo stereospecific dimerization and subsequent modifications.

The biosynthesis is proposed to proceed through the following key stages:

-

Phenylpropanoid Pathway : The pathway begins with the amino acid L-phenylalanine, which is converted to coniferyl alcohol through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), followed by further reductases and hydroxylases.

-

Dimerization to (+)-Pinoresinol : Two molecules of coniferyl alcohol undergo oxidative dimerization to form the furofuran lignan (+)-pinoresinol. This reaction is mediated by a laccase or peroxidase and is directed by a dirigent protein (DIR) to ensure stereospecificity.

-

Modifications to Episesartemin A : (+)-Pinoresinol is then proposed to undergo a series of modifications, including O-methylation and methylenedioxy bridge formation, to yield Episesartemin A. These reactions are likely catalyzed by specific O-methyltransferases (OMTs) and cytochrome P450-dependent monooxygenases (CYPs). The formation of the methylenedioxy bridge is a key step, and enzymes such as CYP81Q and CYP719A have been shown to catalyze this reaction in the biosynthesis of other lignans.[4][5][6] The precise sequence of these modifications is yet to be determined.

Below is a DOT script for a Graphviz diagram illustrating the proposed biosynthetic pathway.

Proposed biosynthetic pathway of Episesartemin A.

Key Enzymes in the Proposed Pathway

While the specific enzymes for Episesartemin A biosynthesis in Artemisia absinthium are unknown, the following enzyme families are crucial for the proposed pathway.

Table 2: Key Enzyme Families in Lignan Biosynthesis

| Enzyme Family | Abbreviation | Function in Pathway |

| Phenylalanine ammonia-lyase | PAL | Deamination of L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation of cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activation of p-coumaric acid. |

| Dirigent protein | DIR | Stereospecific control of monolignol dimerization. |

| O-Methyltransferase | OMT | Methylation of hydroxyl groups on the aromatic rings. |

| Cytochrome P450 monooxygenase | CYP | Catalyzes various oxidative reactions, including hydroxylations and methylenedioxy bridge formation. |

Studies on Artemisia species have identified numerous genes encoding for OMTs and CYPs involved in secondary metabolism, although their specific roles in lignan biosynthesis are not fully characterized.[7]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and analysis of furofuran lignans like Episesartemin A from plant material.

Extraction of Lignans from Artemisia absinthium Roots

-

Sample Preparation : Air-dry the root material of Artemisia absinthium at room temperature and grind it into a fine powder.

-

Extraction Solvent : Prepare an 80% aqueous methanol (MeOH) solution.

-

Extraction Procedure :

-

Macerate the powdered root material with 80% MeOH at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction at room temperature for 24 hours with constant stirring.

-

Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Liquid-Liquid Partitioning :

-

Resuspend the concentrated aqueous extract in distilled water.

-

Perform sequential partitioning with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

The lignan fraction is expected to be enriched in the CHCl₃ and EtOAc fractions. Concentrate these fractions to dryness.

-

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for extraction.

Experimental workflow for the extraction of lignans.

Isolation and Purification

The crude lignan extract can be subjected to various chromatographic techniques for the isolation of pure Episesartemin A.

-

Column Chromatography :

-

Pack a silica gel column (60-120 mesh) and equilibrate with n-hexane.

-

Load the concentrated chloroform or ethyl acetate fraction onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Pool the fractions containing the compound of interest (as indicated by TLC).

-

Perform further purification using a preparative HPLC system with a C18 column.

-

Use a mobile phase gradient of methanol and water.

-

Analytical High-Performance Liquid Chromatography (HPLC)

For the quantitative analysis of Episesartemin A, a validated HPLC method is essential.

Table 3: HPLC Parameters for Furofuran Lignan Analysis

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or Methanol |

| Gradient Elution | A typical gradient could be: 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) at 280 nm |

| Column Temperature | 25°C |

Conclusion

Episesartemin A, a furofuran lignan from Artemisia absinthium, represents an interesting target for phytochemical and pharmacological research. While its complete biosynthetic pathway is yet to be fully elucidated, this guide provides a robust, scientifically-grounded proposed pathway based on established principles of lignan biosynthesis. The detailed experimental protocols offer a starting point for researchers aiming to isolate, identify, and quantify this and other related lignans. Further investigation into the specific enzymes involved in the biosynthesis of Episesartemin A in Artemisia absinthium will be crucial for a complete understanding of its production and for potential biotechnological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. Formation of two methylenedioxy bridges by a Sesamum CYP81Q protein yielding a furofuran lignan, (+)-sesamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Strategies to enhance biologically active-secondary metabolites in cell cultures of Artemisia - current trends - PubMed [pubmed.ncbi.nlm.nih.gov]

Episesartemin A: A Furofuran Lignan from Artemisia absinthium

An In-depth Overview of its Chemical Structure and Stereochemistry

Episesartemin A is a naturally occurring furofuran lignan isolated from Artemisia absinthium L. (wormwood). Lignans from the genus Artemisia are a subject of scientific interest due to their diverse and significant biological activities.[1] This guide provides a detailed account of the chemical structure and stereochemistry of Episesartemin A, based on available chemical data.

Chemical Structure

The chemical structure of Episesartemin A is characterized by a central furo[3,4-c]furan ring system, which is substituted with a 3,4,5-trimethoxyphenyl group and a 4-methoxy-1,3-benzodioxole moiety. The systematic IUPAC name for Episesartemin A is 6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole.

The molecular formula of Episesartemin A is C₂₃H₂₆O₈, with a molecular weight of 430.45 g/mol .

Stereochemistry

The IUPAC name of Episesartemin A explicitly defines the absolute stereochemistry at the three chiral centers of the furofuran ring system as (3aR, 6S, 6aR). This specific stereochemical arrangement is crucial for its three-dimensional structure and, consequently, its biological activity. The furofuran lignans represent a major subclass of the lignan family and are characterized by the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton.[2]

Physicochemical Properties

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the definitive characterization of Episesartemin A are not available in the public domain based on the conducted research. Such data would be essential for the unequivocal confirmation of its structure and for quality control in any potential synthesis or isolation process.

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of Episesartemin A from Artemisia absinthium has not been reported in the reviewed literature. However, general methods for the isolation of lignans and other secondary metabolites from Artemisia species typically involve the following steps:

General Isolation Workflow for Lignans from Artemisia Species

Caption: A generalized workflow for the isolation of lignans from Artemisia species.

This process begins with the extraction of the dried and powdered plant material with an appropriate organic solvent. The resulting crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.[3]

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the mechanism of action of Episesartemin A. However, furofuran lignans isolated from various Artemisia species have been reported to exhibit a range of biological activities, including:

-

Cytotoxic Activity: Some lignans have shown cytotoxic effects against various cancer cell lines.[4]

-

Antiviral Activity: Certain lignans have demonstrated potential as antiviral agents.[5][6]

-

Anti-inflammatory Activity: Anti-inflammatory properties have also been reported for this class of compounds.[2]

-

Antibacterial Activity: Some lignans have shown activity against multidrug-resistant bacteria.[7]

Due to the lack of specific biological data for Episesartemin A, it is not possible to delineate any signaling pathways that it may modulate. Further research is required to investigate the pharmacological potential of this compound.

Conclusion

Episesartemin A is a furofuran lignan with a well-defined chemical structure and stereochemistry, found in Artemisia absinthium. While its structural details are known, there is a notable absence of publicly available quantitative spectroscopic data, specific isolation protocols, and studies on its biological activities and potential mechanisms of action. The diverse biological activities of other lignans from the Artemisia genus suggest that Episesartemin A could be a candidate for future pharmacological investigation. Further research is warranted to unlock the full potential of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nine lignans from Artemisia absinthium L. [jcps.bjmu.edu.cn]

- 4. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiviral and Immunomodulation Effects of Artemisia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity and Molecular Docking of Lignans Isolated from Artemisia cina Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of Furofuran Lignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episesartemin A, a furofuran lignan, belongs to a significant class of natural products known for their diverse biological activities. The structural elucidation of such compounds is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. This technical guide outlines the standard spectroscopic methodologies employed in the characterization of furofuran lignans, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Important Note: Despite a comprehensive search of publicly available scientific databases, the specific experimental spectroscopic data (NMR, MS, IR) for Episesartemin A could not be located. Therefore, this guide will provide a representative overview of the expected data and the general workflow for the spectroscopic analysis of a furofuran lignan, a class of compounds to which Episesartemin A belongs.

I. Spectroscopic Data Presentation

The structural confirmation of a novel or isolated natural product relies on the thorough analysis of its spectroscopic data. Below are representative tables summarizing the kind of quantitative data that would be expected from the analysis of a furofuran lignan.

Table 1: Representative ¹H NMR Data for a Furofuran Lignan

(Recorded in CDCl₃ at 500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | 4.75 | d | 5.0 | 1H |

| 2 | 3.10 | m | - | 1H |

| 3a | 4.20 | dd | 9.0, 7.0 | 1H |

| 3b | 3.80 | dd | 9.0, 6.0 | 1H |

| 5 | 4.85 | d | 4.5 | 1H |

| 6 | 3.20 | m | - | 1H |

| 7a | 4.30 | dd | 8.5, 6.5 | 1H |

| 7b | 3.90 | dd | 8.5, 5.5 | 1H |

| Ar-H | 6.80-7.20 | m | - | 6H |

| OMe | 3.85 | s | - | 9H |

| O-CH₂-O | 5.95 | s | - | 2H |

Table 2: Representative ¹³C NMR Data for a Furofuran Lignan

(Recorded in CDCl₃ at 125 MHz)

| Position | Chemical Shift (δ, ppm) |

| 1 | 85.5 |

| 2 | 54.2 |

| 3 | 71.8 |

| 5 | 86.0 |

| 6 | 55.0 |

| 7 | 72.5 |

| Aromatic C | 108.0-150.0 |

| Aromatic C-O | 148.0-150.0 |

| OMe | 56.1 |

| O-CH₂-O | 101.2 |

Table 3: Representative Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Data |

| MS (ESI-TOF) | [M+H]⁺: Found: m/z 431.1705, Calculated for C₂₃H₂₇O₈⁺: m/z 431.1706 |

| [M+Na]⁺: Found: m/z 453.1524, Calculated for C₂₃H₂₆O₈Na⁺: m/z 453.1525 | |

| IR (KBr, cm⁻¹) | 3450 (br): O-H stretching (if present) |

| 2960, 2850: C-H stretching (aliphatic) | |

| 1610, 1590, 1500: C=C stretching (aromatic) | |

| 1260, 1120, 1030: C-O stretching | |

| 930: O-CH₂-O bending |

II. Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified lignan is dissolved in 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).

-

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Spectroscopy: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Spectroscopy: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the molecular ion.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet.

-

Thin Film: A solution of the compound is deposited on a salt plate (e.g., NaCl, KBr), and the solvent is allowed to evaporate.

-

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

III. Visualization of the Spectroscopic Analysis Workflow

The logical progression of experiments in the structural elucidation of a natural product can be visualized as a workflow. The following diagram, generated using Graphviz, illustrates this process.

Crystallographic Analysis of Episesartemin A: A Search for Structural Insight

Despite a comprehensive search of scientific literature and crystallographic databases, a detailed crystallographic analysis of Episesartemin A, including specific experimental protocols and quantitative structural data, is not publicly available at this time. While information regarding the compound's chemical formula (C₂₃H₂₆O₈) and general properties can be found in chemical databases such as PubChem, the specific three-dimensional arrangement of its atoms in a crystalline state, determined through X-ray crystallography, remains unelucidated in the public domain.

This technical guide was intended to provide researchers, scientists, and drug development professionals with an in-depth understanding of the crystallographic structure of Episesartemin A. However, the foundational data required for such an analysis—including unit cell dimensions, space group, atomic coordinates, and detailed experimental conditions for crystal growth and data collection—have not been published in accessible scientific literature or deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) or the Protein Data Bank (PDB).

The original publications detailing the isolation or synthesis of a natural compound are often the primary sources for initial crystallographic data. Extensive searches for the initial reports on Episesartemin A, as well as its related compounds such as Sesartemin and Asarumin E, did not yield any published crystallographic studies for Episesartemin A itself.

While the core requirements of this guide—namely, the presentation of quantitative data in tables, detailed experimental protocols, and visualizations of workflows—cannot be fulfilled for Episesartemin A due to the absence of primary data, a general workflow for such an analysis can be outlined.

General Experimental Workflow for Crystallographic Analysis of a Natural Product

For the benefit of researchers interested in the general methodology, the following diagram illustrates a typical workflow for the crystallographic analysis of a small molecule natural product like Episesartemin A. This process is fundamental in structural biology and medicinal chemistry for elucidating the precise three-dimensional structure of a compound, which is crucial for understanding its biological activity and for structure-based drug design.

Episesartemin A: Uncharted Biological Landscape of a Furofuran Lignan

Despite its defined chemical structure and origin, the biological activities of Episesartemin A, a furofuran lignan isolated from Artemisia absinthium, remain largely unexplored in publicly accessible scientific literature. While the broader class of lignans and extracts from Artemisia species exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties, specific data for Episesartemin A is conspicuously absent.

Episesartemin A, with the Chemical Abstracts Service (CAS) number 77449-31-1, belongs to the furofuran class of lignans. These compounds are characterized by a central tetrahydrofuro[3,4-c]furan ring system. While numerous studies have investigated the biological potential of various lignans, specific experimental data detailing the bioactivity of Episesartemin A, such as half-maximal inhibitory concentrations (IC50) in cytotoxic or anti-inflammatory assays, or specific mechanisms of action in neuroprotection models, are not available in the reviewed literature.

The original isolation of Episesartemin A was reported in a 1981 publication by Greger, Bohlmann, and Zdero in the journal Phytochemistry. However, this initial report focused on the structural elucidation of the compound and did not include a comprehensive evaluation of its biological effects. Subsequent searches of chemical and biological databases have not revealed any dedicated studies on the pharmacological properties of this specific lignan.

The genus Artemisia, from which Episesartemin A is derived, is a rich source of bioactive secondary metabolites, most notably the sesquiterpene lactone artemisinin, a potent antimalarial drug. The diverse chemical constituents of Artemisia species have been shown to possess a spectrum of biological activities. Lignans, as a class, are known to exhibit various effects, including modulation of inflammatory pathways, such as the NF-κB signaling cascade, and interference with cancer cell proliferation. However, it is crucial to note that biological activity can vary significantly even between structurally similar compounds. Therefore, extrapolating the activities of other lignans or the crude extracts of Artemisia absinthium to Episesartemin A would be speculative without direct experimental evidence.

Future Directions

The lack of biological data for Episesartemin A represents a significant knowledge gap and a potential opportunity for future research. A systematic investigation into its biological activities is warranted. Such studies would likely involve:

-

In vitro cytotoxicity screening: Assessing the effect of Episesartemin A on a panel of human cancer cell lines to determine its potential as an anticancer agent.

-

Anti-inflammatory assays: Investigating its ability to inhibit key inflammatory mediators and signaling pathways in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

-

Neuroprotective studies: Evaluating its capacity to protect neuronal cells from various insults, such as oxidative stress or neurotoxin-induced damage.

Detailed experimental protocols for such investigations would need to be developed, and any observed activities would pave the way for mechanistic studies to elucidate the underlying signaling pathways.

Conclusion

Potential Therapeutic Targets of Episesartemin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Episesartemin A, a furofuran lignan found in various plant species including Sesamum indicum and Piper fimbriulatum, has emerged as a molecule of interest for its potential therapeutic applications. Preclinical investigations have highlighted its bioactivity, particularly its antiparasitic properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential therapeutic targets of Episesartemin A, with a focus on quantitative data, experimental methodologies, and putative signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Lignans are a diverse class of polyphenolic compounds derived from the shikimate pathway in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Episesartemin A, a member of the furofuran subclass of lignans, has been isolated from several plant sources, including Sesamum indicum, Polyalthia rumphii, and various Artemisia and Piper species.[3][4][5] Preliminary studies suggest that Episesartemin A may hold therapeutic potential, particularly in the realm of infectious diseases. This document aims to consolidate the available preclinical data on Episesartemin A, presenting its known biological activities and potential mechanisms of action to guide future research and drug development efforts.

Antiparasitic Activity

The most well-documented therapeutic potential of Episesartemin A lies in its activity against parasitic protozoa. A key study by Solís et al. (2005) investigated the efficacy of Episesartemin A (referred to as 7'-epi-sesartemin in the publication) against chloroquine-resistant Plasmodium falciparum and Trypanosoma cruzi.[6][7]

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the antiparasitic activity of Episesartemin A.

| Parasite Species | Strain | IC50 (µg/mL) |

| Plasmodium falciparum | Chloroquine-resistant (Indochina clone W2) | 7.0[6][7] |

| Trypanosoma cruzi | Tulahuen clone C4 (recombinant) | 39.0[6][7] |

Table 1: Antiparasitic Activity of Episesartemin A

Experimental Protocols

The methodologies employed in the aforementioned study are detailed below to facilitate reproducibility and further investigation.

2.2.1. Antimalarial Activity Assay

-

Organism: Plasmodium falciparum (chloroquine-resistant Indochina clone W2).

-

Methodology: A DNA-based microfluorimetric method was utilized.

-

Procedure:

-

Parasites were cultured in human erythrocytes.

-

Varying concentrations of Episesartemin A were added to the cultures.

-

After a specified incubation period, parasite proliferation was quantified by measuring the fluorescence of a DNA-intercalating dye.

-

The IC50 value was calculated as the concentration of the compound that inhibited parasite growth by 50% compared to untreated controls.[6]

-

2.2.2. Antitrypanosomal Activity Assay

-

Organism: Trypanosoma cruzi (recombinant Tulahuen clone C4 expressing β-galactosidase).

-

Methodology: An intracellular assay was performed.

-

Procedure:

-

Mammalian host cells were infected with T. cruzi.

-

The infected cells were treated with different concentrations of Episesartemin A.

-

The viability of the intracellular parasites was determined by measuring the activity of the β-galactosidase reporter enzyme.

-

The IC50 value was determined as the concentration that reduced the parasite-mediated enzyme activity by 50%.[6]

-

Cytotoxic and Anticancer Potential

The cytotoxic and potential anticancer activities of Episesartemin A have been investigated, though the available data is less definitive compared to its antiparasitic effects. General screenings suggest that while it may possess some activity, it appears to be modest.

General Cytotoxicity Screening

Studies on lignans isolated from Polyalthia rumphii indicated that some compounds exhibited significant inhibitory activity against the K562 human myeloid leukemia cell line, with IC50 values in the range of 40 to 60 µg/mL.[8] However, the specific activity of Episesartemin A was not individually reported in this study. Another study mentioned that several furofuran lignans, including those closely related to Episesartemin A, showed weak cytotoxic activity against murine normal cells.[9]

Larvicidal Activity

In addition to its antiparasitic properties, Episesartemin A has demonstrated larvicidal activity against the mosquito vector Aedes aegypti. The LC100 (lethal concentration required to kill 100% of the larvae) was reported to be 17.6 µg/mL.[6][7]

Anti-inflammatory and Antioxidant Potential

While direct experimental evidence for the anti-inflammatory and antioxidant activities of Episesartemin A is limited, the broader class of lignans is well-recognized for these properties.[1][2] Lignans are known to modulate inflammatory pathways, including the inhibition of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines.[4] The structural similarity of Episesartemin A to other bioactive lignans suggests that it may also possess such activities. Further research is warranted to specifically evaluate its effects on inflammatory markers and oxidative stress.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which Episesartemin A exerts its biological effects are yet to be elucidated. However, based on the known activities of related lignans and its observed effects, several pathways can be hypothesized as potential targets.

Apoptosis Induction

The cytotoxic effects of many natural products, including lignans, are often mediated through the induction of apoptosis.[3] It is plausible that Episesartemin A's antiparasitic and any potential anticancer activity could involve the activation of apoptotic cascades within the target cells.

Figure 1: Hypothetical Apoptosis Induction Pathway. This diagram illustrates a potential mechanism where Episesartemin A induces cell death through the activation of apoptotic signaling in target cells.

Experimental Workflow for Target Identification

A general workflow for identifying the therapeutic targets and elucidating the mechanism of action of Episesartemin A is proposed below.

Figure 2: General Experimental Workflow. This flowchart outlines a systematic approach for the comprehensive evaluation of Episesartemin A's therapeutic potential, from initial screening to in vivo validation.

Conclusion and Future Directions

The available preclinical data, though limited, indicates that Episesartemin A is a promising candidate for further investigation as a therapeutic agent, particularly for parasitic diseases. Its demonstrated activity against drug-resistant Plasmodium falciparum is of significant interest. However, to fully realize its therapeutic potential, several key areas require further exploration:

-

Quantitative anticancer and anti-inflammatory studies: Comprehensive screening against a panel of human cancer cell lines and assays to quantify its effects on key inflammatory mediators are crucial.

-

Mechanism of action studies: Elucidation of the specific signaling pathways modulated by Episesartemin A is essential for understanding its therapeutic effects and potential side effects.

-

In vivo efficacy and safety: Preclinical studies in animal models are necessary to evaluate its efficacy, pharmacokinetic properties, and safety profile.

The information compiled in this guide serves as a starting point for the scientific community to build upon, with the ultimate goal of translating the therapeutic potential of Episesartemin A into clinical applications.

References

- 1. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]

- 3. Episesartemin A | 77449-31-1 | CDA44931 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. scitcentral.com [scitcentral.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer activities of constituents from the stem of Polyalthia rumphii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shd-pub.org.rs [shd-pub.org.rs]

Episesartemin A: A Whitepaper on Hypothesized Mechanisms of Action

Disclaimer: This document presents a series of hypotheses regarding the potential mechanisms of action of Episesartemin A. Due to a lack of direct experimental studies on this specific compound, the following discussion is based on the known biological activities of structurally related furofuran lignans. This whitepaper is intended to serve as a guide for future research and not as a definitive statement of fact.

Introduction

Episesartemin A is a furofuran lignan, a class of polyphenolic compounds found in various plants. Lignans are known to possess a wide range of biological activities, and their potential as therapeutic agents is an active area of research.[1][2] While Episesartemin A itself has not been the subject of extensive investigation, the well-documented pharmacological effects of other furofuran lignans, such as sesamin, syringaresinol, and eudesmin, provide a foundation for postulating its potential mechanisms of action.[3][4][5] This whitepaper will explore these hypothesized mechanisms, focusing on potential anti-inflammatory, antioxidant, and anticancer activities.

Hypothesized Mechanisms of Action

Based on the known bioactivities of related furofuran lignans, the mechanism of action of Episesartemin A can be hypothesized to involve the modulation of key signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Anti-Inflammatory Effects

A significant body of research points to the potent anti-inflammatory properties of furofuran lignans.[1][6] This activity is often attributed to the inhibition of pro-inflammatory signaling pathways and the reduced production of inflammatory mediators.

Hypothesized Signaling Pathway:

One of the primary pathways implicated in the anti-inflammatory effects of lignans is the Nuclear Factor-kappa B (NF-κB) signaling cascade .[7][8] It is hypothesized that Episesartemin A could inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition may occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Episesartemin A would prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[7][9]

Additionally, lignans have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway , which plays a crucial role in inflammation.[7][8] It is plausible that Episesartemin A could inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK. This would, in turn, suppress the downstream activation of transcription factors and the production of inflammatory cytokines.[4][7]

Figure 1: Hypothesized Anti-Inflammatory Signaling Pathway of Episesartemin A.

Antioxidant Activity

Furofuran lignans are recognized for their antioxidant properties, which are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.[1][6][10]

Hypothesized Mechanism:

The antioxidant activity of Episesartemin A is likely attributable to its chemical structure, which enables it to act as a radical scavenger. The presence of methoxy groups on the phenyl rings may contribute to its ability to donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This would interrupt the chain reactions of lipid peroxidation and other oxidative damage to cellular components.

Furthermore, some lignans can modulate endogenous antioxidant defense systems. It is hypothesized that Episesartemin A may upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.

Figure 2: Hypothesized Antioxidant Mechanisms of Episesartemin A.

Anticancer Effects

Several furofuran lignans, notably sesamin, have demonstrated anticancer properties in various cancer cell lines.[4] The proposed mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.

Hypothesized Signaling Pathways:

-

Induction of Apoptosis: Episesartemin A may induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This could be mediated through the activation of caspase cascades.

-

Cell Cycle Arrest: It is hypothesized that Episesartemin A could cause cell cycle arrest, preventing the proliferation of cancer cells. This may involve the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs).[9]

-

Inhibition of Pro-survival Pathways: Lignans have been shown to inhibit pro-survival signaling pathways such as PI3K/Akt/mTOR and STAT3 .[4] Episesartemin A could potentially inhibit the phosphorylation and activation of key components of these pathways, leading to decreased cancer cell survival and proliferation.

-

Anti-metastatic and Anti-angiogenic Effects: Sesamin has been reported to inhibit metastasis and angiogenesis.[4] It is plausible that Episesartemin A could exert similar effects by downregulating the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[7]

Figure 3: Hypothesized Anticancer Mechanisms of Episesartemin A.

Proposed Future Research

To validate these hypotheses, a systematic investigation of Episesartemin A's biological activities is required. The following experimental approaches are proposed:

In Vitro Studies

-

Cell Viability and Cytotoxicity Assays: To determine the effect of Episesartemin A on the viability of various cell lines (e.g., cancer cell lines, immune cells), assays such as MTT or LDH release assays should be performed.

-

Anti-inflammatory Activity Assays:

-

Measurement of Inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated macrophages, the levels of NO, PGE2, TNF-α, IL-1β, and IL-6 in the culture medium should be quantified by Griess assay and ELISA, respectively.

-

Western Blot Analysis: The expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, JNK, ERK) should be assessed.

-

Reporter Gene Assays: To confirm the inhibition of NF-κB activity, a luciferase reporter assay can be employed.

-

-

Antioxidant Activity Assays:

-

Radical Scavenging Assays: The direct antioxidant capacity can be evaluated using DPPH and ABTS assays.

-

Cellular Antioxidant Activity: The ability of Episesartemin A to mitigate intracellular ROS production can be measured using fluorescent probes like DCFH-DA.

-

Enzyme Activity Assays: The activity of antioxidant enzymes (SOD, CAT, GPx) in cell lysates can be determined.

-

-

Anticancer Activity Assays:

-

Apoptosis Assays: Apoptosis can be detected by Annexin V/PI staining followed by flow cytometry, and by measuring caspase-3/7 activity.

-

Cell Cycle Analysis: The effect on the cell cycle can be analyzed by flow cytometry after propidium iodide staining.

-

Western Blot Analysis: The expression levels of proteins involved in apoptosis (Bcl-2 family) and cell cycle regulation (cyclins, CDKs, p21, p27) should be examined.

-

In Vivo Studies

-

Animal Models of Inflammation: The anti-inflammatory effects of Episesartemin A can be evaluated in animal models of acute inflammation (e.g., carrageenan-induced paw edema) or chronic inflammation (e.g., collagen-induced arthritis).

-

Animal Models of Cancer: The anticancer efficacy can be assessed in xenograft models where human cancer cells are implanted into immunodeficient mice. Tumor growth, metastasis, and angiogenesis can be monitored.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of Episesartemin A to other well-characterized furofuran lignans provides a strong basis for hypothesizing its potential mechanisms of action. The proposed anti-inflammatory, antioxidant, and anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, represent promising avenues for future research. The experimental protocols outlined in this whitepaper offer a roadmap for elucidating the therapeutic potential of this natural compound. Further investigation is warranted to confirm these hypotheses and to explore the full pharmacological profile of Episesartemin A.

References

- 1. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review on the anti-cancer properties and mechanisms of action of sesamin, a lignan in sesame seeds (Sesamum indicum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Furanofuran Lignans: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemistry, biological activities, and therapeutic potential of furanofuran lignans, a promising class of natural products. This guide provides a detailed overview of their structure, synthesis, and mechanisms of action, with a focus on their applications in drug discovery and development.

Introduction to Furanofuran Lignans

Furanofuran lignans are a significant subclass of lignans characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton.[1] These naturally occurring polyphenolic compounds are widely distributed in the plant kingdom and are found in various parts of plants, including seeds, roots, and stems. Prominent examples of furanofuran lignans include sesamin, pinoresinol, and syringaresinol. They exhibit a remarkable diversity in their chemical structures, primarily due to variations in the substituents on the aryl groups and the stereochemistry of the bicyclic core. This structural diversity contributes to their wide range of biological activities, making them a subject of intense research for their therapeutic potential.

Furanofuran lignans have garnered considerable attention for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, cytotoxic, antimicrobial, anticancer, neuroprotective, and cardiovasculoprotective properties.[1][2] Their ability to modulate key signaling pathways involved in various diseases underscores their potential as lead compounds for the development of novel therapeutics.

Chemical Structure and Synthesis

The fundamental structure of furanofuran lignans is the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane ring system. The aryl groups, typically substituted phenyl or hydroxyphenyl moieties, are attached at the C2 and C6 positions. The stereochemistry at the multiple chiral centers of the bicyclic core gives rise to a variety of stereoisomers.

The synthesis of furanofuran lignans can be achieved through several routes, often involving the oxidative coupling of two phenylpropanoid units.[3] Biomimetic approaches mimic the natural biosynthetic pathways, while other synthetic strategies offer greater control over stereochemistry and allow for the creation of novel analogs with potentially enhanced biological activities.

Quantitative Biological Activities of Furanofuran Lignans

The therapeutic potential of furanofuran lignans is supported by a growing body of quantitative data from in vitro and in vivo studies. These data, including IC50 values for cytotoxicity and enzyme inhibition, are crucial for evaluating their potency and selectivity.

Cytotoxic and Anticancer Activities

Furanofuran lignans have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The tables below summarize the IC50 values for several prominent furanofuran lignans.

Table 1: Cytotoxicity of Furanofuran Lignans against Various Cancer Cell Lines (IC50 in µM)

| Furanofuran Lignan | Cancer Cell Line | IC50 (µM) | Reference |

| (-)-Syringaresinol | HL-60 (Human promyelocytic leukemia) | 10 | [2] |

| Nordihydroguaiaretic acid (NDGA) | SW480 (Human colon adenocarcinoma) | 1.9 ± 0.5 | [4] |

| Epiashantin | SW480 (Human colon adenocarcinoma) | 9.8 ± 4.5 | [4] |

| Arctigenin | SW480 (Human colon adenocarcinoma) | 16.5 ± 8.5 | [4] |

| ERJT-12 (Benzofuran lignan) | MCF-7 (Human breast adenocarcinoma) | Varies | [5] |

Enzyme Inhibitory Activities

Furanofuran lignans are also known to inhibit the activity of various enzymes implicated in disease pathogenesis.

Table 2: Enzyme Inhibitory Activities of Furanofuran Lignans

| Furanofuran Lignan | Enzyme | IC50 / Ki | Reference |

| Pinoresinol | α-glucosidase | - | [6] |

| Various Lignans | Acetylcholinesterase | Varies | [7][8] |

Pharmacokinetic Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) of furanofuran lignans is essential for their development as therapeutic agents. Pharmacokinetic studies have been conducted for several key compounds.

Table 3: Pharmacokinetic Parameters of Sesamin

| Species | Dose | Route | Cmax | Tmax | T1/2 | Bioavailability (%) | Reference |

| Rat | 5 mg/kg | Oral | - | 1.0 h | 4.7 h | - | [9] |

| Human | 50 mg | Oral | - | 5.0 h | 2.4 h (metabolite) | - | [10][11] |

Table 4: Pharmacokinetic Parameters of Pinoresinol

| Species | Dose | Route | Cmax | Tmax | T1/2 | Bioavailability (%) | Reference |

| Rat | - | - | - | - | - | - | [12] |

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of furanofuran lignans.

Extraction of Furanofuran Lignans from Plant Material

Objective: To isolate furanofuran lignans from plant sources.

General Procedure:

-

Sample Preparation: The plant material (e.g., seeds, stems) is dried and ground into a fine powder to increase the surface area for extraction.[13]

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Ethanol or methanol are commonly used.[14] The extraction can be performed at room temperature (maceration) or with heating (Soxhlet extraction), depending on the stability of the target compounds. The solvent-to-sample ratio, extraction time, and temperature are critical parameters that need to be optimized for maximum yield.[13][15]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: The crude extract is subjected to chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate and purify the individual furanofuran lignans.[14]

Synthesis of Furanofuran Lignans

Objective: To chemically synthesize furanofuran lignans, such as pinoresinol.

Example: Synthesis of (±)-Pinoresinol via Oxidative Coupling of Coniferyl Alcohol: [3][10]

-

Reaction Setup: Coniferyl alcohol is dissolved in a mixture of acetone and water.

-

Oxidative Coupling: A solution of iron(III) chloride (FeCl3) in water is added to the coniferyl alcohol solution with stirring at room temperature. The FeCl3 acts as an oxidizing agent to initiate the radical coupling of two coniferyl alcohol molecules.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash chromatography on a silica gel column using a gradient of hexane and ethyl acetate as the eluent to yield (±)-pinoresinol.[3][10]

Biological Activity Assays

Objective: To determine the cytotoxic effect of furanofuran lignans on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol: [16]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the furanofuran lignan dissolved in a suitable solvent (e.g., DMSO). Control wells receive only the solvent.

-

Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: A solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Objective: To evaluate the antioxidant capacity of furanofuran lignans.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to scavenge free radicals. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored compound, and the decrease in absorbance is measured.

-

Reagent Preparation: A solution of DPPH in methanol or ethanol is prepared.

-

Reaction Mixture: Various concentrations of the furanofuran lignan are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance is measured at 517 nm using a spectrophotometer.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Objective: To assess the potential of furanofuran lignans to inhibit acetylcholinesterase, an enzyme relevant to Alzheimer's disease.

Principle: This assay is based on the Ellman's method, where acetylthiocholine is used as a substrate for acetylcholinesterase. The product of the enzymatic reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution, DTNB, the furanofuran lignan at various concentrations, and the enzyme acetylcholinesterase.

-

Pre-incubation: The mixture is pre-incubated for a short period.

-

Initiation of Reaction: The reaction is initiated by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time.

-

Data Analysis: The rate of the reaction is calculated, and the percentage of enzyme inhibition is determined. The IC50 value is then calculated.

Signaling Pathways and Mechanisms of Action

Furanofuran lignans exert their diverse biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and for the rational design of new drugs.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in many chronic diseases, including cancer and inflammatory disorders. Several furanofuran lignans, such as sesamin, have been shown to inhibit NF-κB activation.[1][11][24][25] They can suppress the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1][24] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[1][24]

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. Some furanofuran lignans, including pinoresinol and sesamin, have been reported to activate the Nrf2 pathway.[11] They promote the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant genes such as heme oxygenase-1 (HO-1).

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Furanofuran lignans, such as syringaresinol, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[2] This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the activation of caspases, which are the executioners of apoptosis.[2][26]

References

- 1. Sesamin manifests chemopreventive effects through the suppression of NF-kappa B-regulated cell survival, proliferation, invasion, and angiogenic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (-)-Syringaresinol inhibits proliferation of human promyelocytic HL-60 leukemia cells via G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Procedure of Pinoresinol [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. [Induction of G2 /M phase arrest and apoptosis of MCF-7 cells by novel benzofuran lignan via suppressing cell cycle proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Screening of acetylcholinesterase inhibitors in natural extracts by CE with electrophoretically mediated microanalysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. scispace.com [scispace.com]

- 11. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN101817827A - Method for preparing sesamin from sesame - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. research.aalto.fi [research.aalto.fi]

- 18. researchgate.net [researchgate.net]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. semanticscholar.org [semanticscholar.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. agetds.com [agetds.com]

- 23. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. rvaprostatecancersupport.org [rvaprostatecancersupport.org]

- 26. A dihydrobenzofuran lignan induces cell death by modulating mitochondrial pathway and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Plants Containing Episesartemin A: A Technical Guide for Researchers

Introduction